Chromatographic Distinction: Retention Time vs. Key Isomers
In a validated HPLC-UV method using an Agilent Zorbax Eclipse Plus C18 column, Nortrachelogenin 4'-O-β-gentiobioside (compound 20) exhibits a specific retention time (tR) of 22.976 minutes [1]. This value is distinct from its closely related isomers: the 4-O-β-D-glucoside (tR 30.531 min) and the 4,4'-di-O-β-D-glucoside (tR 21.416 min) [1]. This clear separation enables its unambiguous identification and quantification in complex plant matrices, preventing misassignment.
| Evidence Dimension | Chromatographic Retention Time (tR) |
|---|---|
| Target Compound Data | 22.976 min |
| Comparator Or Baseline | Nortrachelogenin 4-O-β-D-glucoside: 30.531 min; Nortrachelogenin 4,4'-di-O-β-D-glucoside: 21.416 min |
| Quantified Difference | Difference of +7.555 min vs. 4-O-β-D-glucoside; -1.560 min vs. 4,4'-di-O-β-D-glucoside |
| Conditions | HPLC-UV, Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 150 mm, 5 μm), water-methanol gradient, 230 nm detection |
Why This Matters
This retention time difference is critical for analytical chemists to select the correct reference standard for peak identification and to avoid false positives or inaccurate quantification.
- [1] Liu, X.-T.; Wang, Z.-Y.; Yang, Y.; Wang, L.; Sun, R.-F.; Zhao, Y.-M.; Yu, N.-J. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Molecules 2015, 20, 8107-8124. View Source
